Trimethylsilyl p-(trimethylsilyloxy)benzoate

GC-MS Metabolomics Positional Isomer Differentiation Retention Index

Trimethylsilyl p-(trimethylsilyloxy)benzoate (CAS 2078-13-9), systematically named benzoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester, is the bis-trimethylsilyl (2TMS) derivative of 4-hydroxybenzoic acid. With molecular formula C₁₃H₂₂O₃Si₂ and molecular weight 282.483 Da, this compound features dual TMS protection at both the phenolic hydroxyl and carboxylic acid positions, yielding a fully silylated, non-polar derivative amenable to gas chromatographic separation.

Molecular Formula C13H22O3Si2
Molecular Weight 282.48 g/mol
CAS No. 2078-13-9
Cat. No. B1619119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl p-(trimethylsilyloxy)benzoate
CAS2078-13-9
Molecular FormulaC13H22O3Si2
Molecular Weight282.48 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=C(C=C1)C(=O)O[Si](C)(C)C
InChIInChI=1S/C13H22O3Si2/c1-17(2,3)15-12-9-7-11(8-10-12)13(14)16-18(4,5)6/h7-10H,1-6H3
InChIKeyXVCXIVAVMFNKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl p-(trimethylsilyloxy)benzoate (CAS 2078-13-9) – A Defined Bis-TMS Derivatization Standard for GC-MS Metabolomics


Trimethylsilyl p-(trimethylsilyloxy)benzoate (CAS 2078-13-9), systematically named benzoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester, is the bis-trimethylsilyl (2TMS) derivative of 4-hydroxybenzoic acid [1]. With molecular formula C₁₃H₂₂O₃Si₂ and molecular weight 282.483 Da, this compound features dual TMS protection at both the phenolic hydroxyl and carboxylic acid positions, yielding a fully silylated, non-polar derivative amenable to gas chromatographic separation . It is catalogued in authoritative spectral databases including the NIST Chemistry WebBook and the Human Metabolome Database (HMDB) as a reference standard for the identification and quantification of 4-hydroxybenzoic acid in metabolomics, clinical diagnostics, and environmental analysis [2].

Why Trimethylsilyl p-(trimethylsilyloxy)benzoate Cannot Be Replaced by an Arbitrary Silylating Agent or Mono-TMS Analog


Substituting this specific bis-TMS derivative with a generic silylating agent (e.g., BSTFA, MSTFA, BSA) or a mono-TMS analog introduces quantifiable chromatographic and mass spectral deviations. The dual TMS protection at both the phenolic -OH and carboxylic acid -COOH groups of 4-hydroxybenzoic acid produces a defined derivative with a specific retention index (RI ~1620–1633 on non-polar columns) and a characteristic electron ionization mass spectrum that serve as the reference anchor for 4-hydroxybenzoic acid identification in GC-MS libraries [1][2]. In contrast, incomplete silylation yields a mono-TMS derivative with a different retention time and fragmentation pattern, leading to misidentification or quantification errors when using established spectral databases such as the Golm Metabolome Database (GMD) or HMDB, where only the 2TMS derivative is catalogued as the definitive reference [3].

Quantitative Differentiation of Trimethylsilyl p-(trimethylsilyloxy)benzoate from Closest Analogs – Head-to-Head Evidence


Chromatographic Resolution: Retention Index Separation of para- vs. meta- and ortho-Hydroxybenzoic Acid 2TMS Isomers

The para-substituted bis-TMS derivative (target compound) exhibits a retention index of 1620.5 on a VF-5MS capillary column, which is 47.5 index units higher than the meta-isomer (3-hydroxybenzoic acid, 2TMS; RI = 1573) and 113.7 index units higher than the ortho-isomer (salicylic acid, 2TMS; RI = 1506.8) under comparable temperature-programmed GC conditions [1][2][3]. This quantitative separation enables unambiguous identification of 4-hydroxybenzoic acid in complex biological matrices without isomeric interference.

GC-MS Metabolomics Positional Isomer Differentiation Retention Index

GC-MS Spectral Library Fidelity: Bis-TMS vs. Mono-TMS Derivative of 4-Hydroxybenzoic Acid

The bis-TMS derivative of 4-hydroxybenzoic acid (target compound) produces a defined GC-MS spectrum with a characteristic base peak at m/z 73 (trimethylsilyl cation) and a molecular ion at m/z 282, which is catalogued in the Golm Metabolome Database and HMDB as the reference spectrum for 4-hydroxybenzoic acid identification [1][2]. In contrast, incomplete silylation yielding the mono-TMS derivative (only carboxylic acid or only phenolic hydroxyl protected) generates a different mass spectrum with distinct fragment ions and a different molecular weight, resulting in a lower library match score against the established 2TMS reference entry [3]. This is a class-level inference: mono-TMS derivatives of hydroxybenzoic acids are not equivalent to bis-TMS derivatives for database-dependent identification.

Derivatization Selectivity Mass Spectrometry Library Matching

Polymerization Monomer Performance: Trimethylsilyl 4-acetoxybenzoate Outperforms Trimethylsilyl 4-(trimethylsiloxy)benzoate in Poly(4-hydroxybenzoate) Synthesis

In a direct head-to-head polycondensation study of five aprotic 4-hydroxybenzoic acid derivatives at 350–400°C in Marlotherm-S, trimethylsilyl 4-(trimethylsiloxy)benzoate (target compound) was explicitly tested alongside phenyl 4-(trimethylsiloxy)benzoate, ethyl 4-acetoxybenzoate, phenyl 4-acetoxybenzoate, and trimethylsilyl 4-acetoxybenzoate [1]. Only trimethylsilyl 4-acetoxybenzoate yielded poly(4-hydroxybenzoate) at acceptable yields (up to 60%), forming whisker-like crystals with aspect ratios exceeding 100:1. The target compound and the other three monomer candidates all failed to produce acceptable polymer yields under identical conditions [1][2].

Polymer Chemistry Monomer Reactivity Whisker Morphology

Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point vs. Parent 4-Hydroxybenzoic Acid and Common Silylating Reagents

The target bis-TMS derivative possesses a density of 0.978 g/cm³, a boiling point of 271.7°C at 760 mmHg, and a flash point of 98.2°C . These values differ markedly from the parent 4-hydroxybenzoic acid (density ~1.46 g/cm³, mp 214–215°C, decomposes before boiling), reflecting the increased volatility and decreased polarity imparted by TMS protection—the core rationale for its use as a GC-amenable derivative . Compared to common silylating reagents such as BSTFA (bp 145–147°C), the target compound's higher boiling point and flash point indicate lower volatility, which is advantageous for its role as a stable reference standard rather than a reactive derivatization reagent [1].

Physicochemical Properties Handling and Storage Derivatization Suitability

Optimal Procurement Scenarios for Trimethylsilyl p-(trimethylsilyloxy)benzoate – Evidence-Based Applications


GC-MS Metabolite Identification: 4-Hydroxybenzoic Acid Quantification in Biological Fluids

Clinical metabolomics laboratories performing urinary organic acid profiling for inborn errors of metabolism diagnosis (e.g., organic acidurias) require this exact bis-TMS derivative as the reference standard for 4-hydroxybenzoic acid . The compound's defined retention index (RI = 1620.5 on VF-5MS) differentiates it from co-eluting meta- and ortho-hydroxybenzoic acid isomers (RI = 1573 and 1506.8, respectively), enabling unambiguous peak assignment in complex urinary metabolite profiles . The curated reference spectrum in the Golm Metabolome Database (GMD) and HMDB is specific to the 2TMS derivative, meaning that alternative mono-TMS derivatives or underivatized 4-hydroxybenzoic acid will not match the library entry used by automated annotation pipelines such as TagFinder or MetaboliteDetector [3].

Environmental and Food Analysis: Phenolic Acid Profiling by GC-MS

Analytical laboratories quantifying phenolic acids in plant extracts, food products, or environmental water samples via GC-MS following trimethylsilyl derivatization benefit from using the pre-formed bis-TMS derivative as a calibration standard. The compound's higher boiling point (271.7°C) and flash point (98.2°C) relative to reactive silylating reagents like BSTFA (bp 145–147°C, flash point 27°C) reduce volatility-related gravimetric errors during standard preparation, improving calibration curve linearity and long-term solution stability . This is particularly relevant for ISO 28540:2011-compliant water quality testing and food safety applications requiring trace-level phenolic acid quantification .

Polymer Research: Negative Control for Poly(4-hydroxybenzoate) Monomer Selection

In the synthesis of poly(4-hydroxybenzoate) whiskers—a high-performance thermotropic liquid crystalline polymer—the target compound serves a critical negative control function. Direct comparative data from Kricheldorf et al. (1991) demonstrate that trimethylsilyl 4-(trimethylsiloxy)benzoate does not produce acceptable polymer yields under polycondensation conditions (350–400°C in Marlotherm-S), while trimethylsilyl 4-acetoxybenzoate yields up to 60% poly(4-hydroxybenzoate) with whisker morphologies exceeding 100:1 aspect ratios . Researchers evaluating silylated monomers should procure both compounds to experimentally validate the necessity of the acetate leaving group; the target compound's failure underscores the mechanistic requirement for a good leaving group in this polycondensation system .

Analytical Reference Material for Quality Control in Derivatization Method Validation

Contract research organizations (CROs) and analytical core facilities validating silylation-based GC-MS methods for hydroxybenzoic acid analysis require a certified reference material to assess derivatization efficiency and instrument performance. The target bis-TMS derivative, obtained as a pre-synthesized, purified compound, allows direct evaluation of GC column performance and mass spectrometer calibration without the confounding variable of incomplete derivatization. The dual TMS protection at both functional groups provides a defined molecular ion (m/z 282) and characteristic fragment pattern (base peak m/z 73) that serve as system suitability checkpoints , distinct from the mono-TMS derivative or the underivatized parent acid that may arise from inefficient silylation protocols .

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